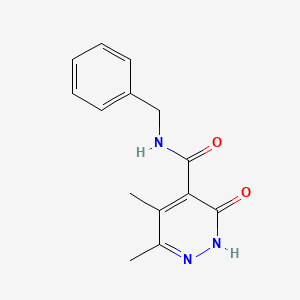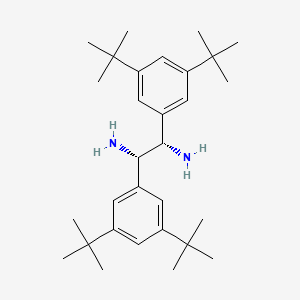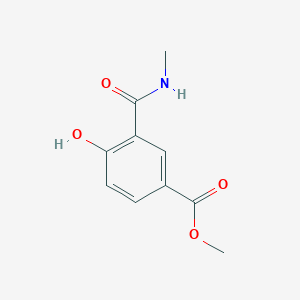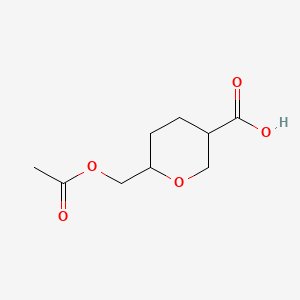
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a dioxido group, a benzoyl group substituted with a tetrafluoroethoxy moiety, and a carbamate functional group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group, forming 1,1-dioxidotetrahydrothiophene.
Introduction of the Benzoyl Group: The dioxido compound is then reacted with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-substituted intermediate.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with an isocyanate, such as methyl isocyanate, to introduce the carbamate functional group, yielding the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxido group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the tetrafluoroethoxy moiety can be replaced with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, alcohols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Affecting the expression of specific genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)urea: This compound has a urea group instead of a carbamate group, which may affect its chemical reactivity and biological activity.
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)amide: This compound has an amide group instead of a carbamate group, which may influence its stability and solubility.
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)thiocarbamate: This compound has a thiocarbamate group instead of a carbamate group, which may alter its chemical and biological properties.
The uniqueness of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H13F4NO6S |
|---|---|
Poids moléculaire |
399.32 g/mol |
Nom IUPAC |
(1,1-dioxothiolan-3-yl) N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate |
InChI |
InChI=1S/C14H13F4NO6S/c15-12(16)14(17,18)25-9-3-1-2-8(6-9)11(20)19-13(21)24-10-4-5-26(22,23)7-10/h1-3,6,10,12H,4-5,7H2,(H,19,20,21) |
Clé InChI |
BRNZCGRNCRHFRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


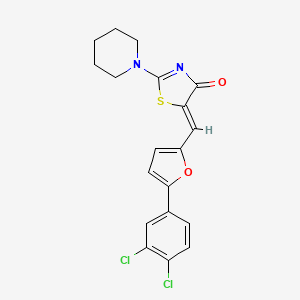
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
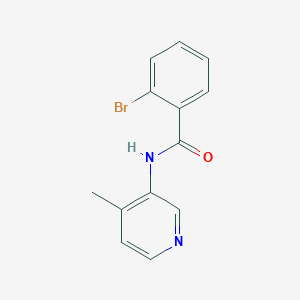

![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)

![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
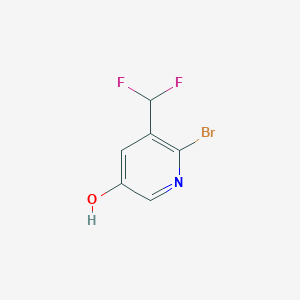
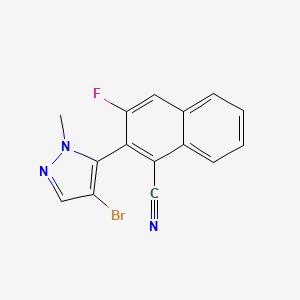
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
